Triethyl 2-Phosphonopentanoate

Vue d'ensemble

Description

Triethyl 2-Phosphonopentanoate is a useful research compound. Its molecular formula is C11H23O5P and its molecular weight is 266.27 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

Triethyl 2-Phosphonopentanoate is a phosphorus-containing compound that has garnered attention in various fields of biological research due to its unique structural properties and potential applications. This compound is part of a broader class of phosphonates, which are known for their biological activity, particularly in relation to enzyme inhibition and cellular signaling pathways.

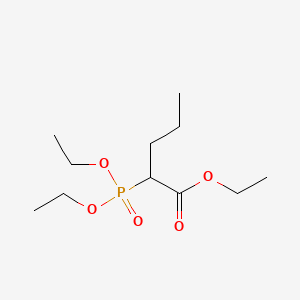

Chemical Structure and Properties

This compound features a phosphonate group attached to a pentanoate chain, which contributes to its reactivity and interaction with biological systems. The general structure can be represented as follows:

This configuration allows it to mimic phosphate esters, making it a potential inhibitor of various phosphatases and kinases involved in cellular signaling.

Enzyme Inhibition

Research indicates that compounds like this compound can inhibit enzymes that utilize phosphate substrates. This inhibition is particularly relevant in the context of metabolic pathways where phosphorylation and dephosphorylation play critical roles. For instance, phosphonates have been shown to act as non-hydrolyzable analogs of ATP, thus interfering with ATP-dependent processes in cells .

Antimicrobial Properties

This compound has also demonstrated antimicrobial activity. Studies have indicated that phosphonate derivatives can exhibit significant antibacterial and antifungal properties, potentially due to their ability to disrupt cellular functions in pathogens . This property makes them candidates for developing new antimicrobial agents, especially against resistant strains.

Study on Enzyme Inhibition

A notable study investigated the inhibitory effects of various phosphonate compounds on specific phosphatases. The results indicated that this compound effectively inhibited enzyme activity in a dose-dependent manner, highlighting its potential use in biochemical assays and therapeutic applications .

| Compound | IC50 (µM) | Type of Enzyme Inhibited |

|---|---|---|

| This compound | 25 | Protein Phosphatase |

| D-AP5 | 0.5 | NMDA Receptor |

| Adefovir | 10 | Viral Polymerase |

Antimicrobial Activity Assessment

In another case study focusing on antimicrobial properties, this compound exhibited significant activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were found to be comparable to those of standard antibiotics, suggesting its viability as an antimicrobial agent .

| Microorganism | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Candida albicans | 16 |

Applications De Recherche Scientifique

Chemical Properties and Structure

- Chemical Formula : C₁₁H₂₃O₅P

- Molecular Weight : 266.27 g/mol

- CAS Number : 35051-49-1

TEPP is known for its ability to act as a versatile building block in organic synthesis, particularly in the development of pharmaceuticals and bioactive compounds.

NMDA Receptor Modulation

TEPP has been investigated for its potential to modulate N-Methyl-D-Aspartate (NMDA) receptors, which are critical in synaptic plasticity and memory function. Research indicates that compounds similar to TEPP can act as antagonists or modulators of NMDA receptors, which have implications for treating neurological disorders such as Alzheimer's disease and schizophrenia .

Key Findings :

- TEPP derivatives may enhance cognitive functions by selectively targeting GluN2B-containing NMDA receptors, providing a reversible pharmacological effect that could be beneficial in therapeutic settings .

Synthesis of Bioactive Compounds

TEPP is utilized in the synthesis of various bioactive molecules, including amino acids and peptide analogs. Its phosphonate group allows for the introduction of phosphorus into organic molecules, which can enhance biological activity or alter pharmacokinetic properties .

Case Study :

- A method for synthesizing cyclopropane α-amino acids using TEPP as a precursor has been documented, demonstrating its utility in creating complex molecular architectures relevant to drug discovery .

Fluorescence-Based Screening Assays

TEPP has been employed in fluorescence-based screening assays to identify novel modulators of receptor activity. These assays are crucial for high-throughput screening processes in drug discovery, allowing researchers to quickly assess the biological activity of various compounds .

Application :

- In studies involving NMDA receptors, TEPP derivatives were part of libraries screened for noncompetitive antagonists, leading to the identification of several promising candidates for further development .

Investigating Neurotransmitter Systems

TEPP's role extends to neuropharmacological research where it aids in understanding the mechanisms of neurotransmitter systems. Its application in studies involving nicotine's effects on catecholamine neurons showcases its relevance in exploring synaptic transmission and neuronal excitability .

Research Insight :

Propriétés

IUPAC Name |

ethyl 2-diethoxyphosphorylpentanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H23O5P/c1-5-9-10(11(12)14-6-2)17(13,15-7-3)16-8-4/h10H,5-9H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUPVIVDUPRDDFI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C(=O)OCC)P(=O)(OCC)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H23O5P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35051-49-1 | |

| Record name | Ethyl 2-(diethoxyphosphinyl)pentanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=35051-49-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Valeric acid, 2-(diethylphosphono)-, ethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035051491 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.